molecular formula C8H6BrIO2 B2365494 4-(Bromomethyl)-3-iodobenzoic acid CAS No. 496944-09-3

4-(Bromomethyl)-3-iodobenzoic acid

Cat. No.: B2365494
CAS No.: 496944-09-3
M. Wt: 340.942
InChI Key: NKFSSHMERMOVGK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-iodobenzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and iodine groups at the 4 and 3 positions, respectively

Mechanism of Action

Target of Action

Compounds with similar structures, such as those used in suzuki–miyaura (sm) cross-coupling reactions, interact with transition metals like palladium . This interaction forms new carbon-carbon bonds, which are crucial in various chemical reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in two electronically divergent processes with the metal catalyst . The first process, oxidative addition, involves the compound acting as an electrophile, donating electrons to form a new bond with palladium . The second process, transmetalation, involves the compound acting as a nucleophile, transferring from boron to palladium .

Biochemical Pathways

Compounds involved in sm cross-coupling reactions can influence various biochemical pathways, leading to the formation of new carbon-carbon bonds . These bonds are fundamental in the synthesis of a wide range of organic compounds.

Pharmacokinetics

The compound’s melting point range is between 223 °c and 226 °c , which may influence its bioavailability and stability.

Result of Action

The compound’s potential involvement in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds . These bonds are crucial in the synthesis of various organic compounds, potentially influencing cellular processes.

Action Environment

Environmental factors such as light, temperature, and oxygen availability can significantly impact the stability of essential oils , which may also apply to other organic compounds like 4-(Bromomethyl)-3-iodobenzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-iodobenzoic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as amines or ethers.

Scientific Research Applications

4-(Bromomethyl)-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs), contributing to the development of new therapies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-3-iodobenzoic acid is unique due to the presence of both bromomethyl and iodine groups, which provide multiple reactive sites for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis, offering greater flexibility and potential for creating complex molecules.

Biological Activity

4-(Bromomethyl)-3-iodobenzoic acid (CAS: 496944-09-3) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both bromine and iodine substituents on the aromatic ring, contributing to its reactivity and biological interactions. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C8H6BrIO2
  • Molecular Weight : 340.94 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Biological Activity Overview

The biological activities of halogenated benzoic acids, including this compound, have been linked to various pharmacological effects such as antimicrobial, anticancer, and enzyme inhibition properties. The following subsections detail specific activities reported in the literature.

Anticancer Activity

The anticancer potential of halogenated benzoic acids has been a focus of several studies. Compounds with similar structures have shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies on other benzoic acid derivatives have revealed their ability to interfere with cell cycle progression and promote cell death in cancerous cells . Although specific data on this compound's anticancer activity is sparse, its structural features suggest potential efficacy.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study examining the effects of benzoic acid derivatives on proteasomal activity revealed that compounds with halogen substitutions could enhance proteasome function in human fibroblasts. This suggests that this compound may similarly influence proteostasis pathways .
  • Cytotoxicity Assessment :
    • In vitro assays assessing the cytotoxic effects of benzoic acid derivatives showed varied responses across different cell lines. Compounds structurally related to this compound were tested for cytotoxicity against Hep-G2 and A2058 cancer cell lines, demonstrating low cytotoxicity at certain concentrations . This highlights the need for further exploration into the safety profile of this compound.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectReference
3-Chloro-4-methoxybenzoic acidProteasome ActivationInduced significant activity
4-Bromo-3-iodobenzoic acidAntimicrobialInhibited bacterial growth
4-Iodo-3-nitrobenzoic acidAntitumorInduced apoptosis in cancer cells
4-Bromomethyl-3-iodobenzoic acidPotentially ActiveNeeds further research

Properties

IUPAC Name

4-(bromomethyl)-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFSSHMERMOVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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